Horseradish Peroxidase Stereospecificity: D- vs. L-Tyrosine Km and kcat Differences Predict DD-Dityrosine Crosslinking Inefficiency
Horseradish peroxidase (HRP) exhibits measurable stereospecificity toward tyrosine enantiomers. The Km values are lower for L-tyrosine than for D-tyrosine, and kcat values for saturating substrates are reduced for D-isomers relative to L-isomers despite equivalent electronic properties (δ1 and δ2 NMR values identical for carbons C-1 and C-2). For substrates unable to saturate the enzyme, the binding constant for Compound II (a catalytic intermediate) follows the rank order L-isomer > DL-isomer > D-isomer [1]. This establishes that DD-dityrosine—as a homodimer of D-tyrosine—will necessarily exhibit different processing by peroxidases compared to the natural L,L-enantiomer, with predictable reductions in enzymatic coupling efficiency.
| Evidence Dimension | Enzyme-substrate affinity and turnover rate for tyrosine enantiomers at horseradish peroxidase |
|---|---|
| Target Compound Data | DD-dityrosine: not directly measured as a substrate, but D-tyrosine monomer Km > L-tyrosine Km; kcat(D-Tyr) < kcat(L-Tyr). Compound II binding constant: D-isomer < DL-isomer < L-isomer [1] |
| Comparator Or Baseline | L,L-dityrosine: formed from L-tyrosine by HRP with higher affinity and turnover. L-tyrosine is the natural substrate for myeloperoxidase and HRP [1][2] |
| Quantified Difference | Km(L-Tyr) < Km(D-Tyr); kcat(D-Tyr) < kcat(L-Tyr). Compound II binding order: L-isomer > DL-isomer > D-isomer [1] |
| Conditions | Horseradish peroxidase isoenzyme C (HRPC), monophenol and o-diphenol substrates, pH and buffer conditions per Gilabert et al. 2004 [1] |
Why This Matters
When DD-dityrosine is intended as a non-natural crosslink for biomaterial engineering or as a negative control in enzymatic oxidation assays, its reduced suitability as a peroxidase substrate relative to L,L-dityrosine must be factored into experimental design; generic dityrosine would mask this stereochemical selectivity.
- [1] Gilabert MA, Fenoll LG, García-Molina F, García-Ruiz PA, Tudela J, García-Cánovas F, Rodríguez-López JN. Stereospecificity of horseradish peroxidase. Biol Chem. 2004;385(12):1177-1184. doi:10.1515/BC.2004.152 View Source
- [2] Jacob JS, Cistola DP, Hsu FF, Muzaffar S, Mueller DM, Hazen SL, Heinecke JW. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize dityrosine, trityrosine, pulcherosine, and isodityrosine by a tyrosyl radical-dependent pathway. J Biol Chem. 1996;271(33):19950-19956. doi:10.1074/jbc.271.33.19950 View Source
